1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2S/c18-14-4-6-16(7-5-14)26(24,25)23-10-8-22(9-11-23)15-3-1-2-13(12-15)17(19,20)21/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWQFZXUKMTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-(Trifluoromethyl)phenyl Group: The final step involves the coupling of the sulfonylated piperazine with 3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-chlorophenylsulfonyl moiety participates in characteristic sulfonamide reactions:
Key Findings :
-
Hydrolysis occurs preferentially under strongly acidic conditions (pH < 2) due to protonation of the sulfonamide nitrogen, enhancing electrophilicity.
-
Deprotection with HBr yields the free piperazine intermediate, critical for further functionalization .
Piperazine Ring Modifications
The piperazine core undergoes substitution and coordination reactions:
Key Findings :
-
N-Acylation proceeds regioselectively at the less hindered piperazine nitrogen.
-
Condensation with 2-chloroethanol produces ether derivatives with retained trifluoromethylphenyl group stereochemistry .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic attacks:
| Reaction Type | Conditions | Reagents/Agents | Outcome | References |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0–5°C | Fuming HNO3 | Meta-nitro derivatives | |
| Halogenation | FeCl3 catalyst, 40°C | Br2 or Cl2 | Para-halogenated products |
Key Findings :
-
The electron-withdrawing trifluoromethyl group deactivates the ring, favoring substitution at the meta position.
-
Halogenation yields para-substituted products due to steric hindrance from the sulfonamide group .
Functional Group Interconversion
The trifluoromethyl group enables unique transformations:
| Reaction Type | Conditions | Reagents/Agents | Outcome | References |
|---|---|---|---|---|
| Hydrolysis | H2O/NaOH, 120°C | Aqueous base | CF3 → COOH conversion | |
| Reduction | Pd/C, H2 (1 atm) | Hydrogen gas | Partial reduction of CF3 group |
Key Findings :
Scientific Research Applications
Biological Activities
1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine exhibits various biological activities:
- Antimicrobial Activity: Recent studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain derivatives demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: The compound has been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
- Neuropharmacological Effects: Research indicates that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Its effects on serotonin and dopamine receptors have been investigated, showing promise in modulating mood and anxiety .
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that specific modifications to the structure enhanced antibacterial efficacy against C. albicans and other pathogens. The study utilized both in vitro assays and toxicity assessments on aquatic organisms like Daphnia magna to determine safety profiles .
Case Study 2: Anticancer Research
In a series of experiments, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction Modulation: It can influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Functional Groups :
- Benzamide core : Provides structural rigidity and hydrogen-bonding capacity.
- Morpholine-4-sulfonyl group : Introduces polarity and enhances solubility, often associated with improved pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Halogenated Benzamide Derivatives
Key Observations :
- Bromine at position 3 is conserved across analogs, but the nature of the nitrogen substituent (e.g., sulfonamide vs. carbamoyl) significantly alters target specificity.
- Trifluoromethyl and fluorine substituents (e.g., in ) increase metabolic stability compared to methoxy groups .
Morpholine Sulfonyl-Containing Analogs
| Compound Name | Key Structural Features | Biological Activity/Notes | Reference |
|---|---|---|---|
| 4-(Morpholine-4-sulfonyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide | Pyrazole-cyclohexyl group | Explored for kinase inhibition; structural complexity may limit bioavailability | |
| 4-(Morpholinosulfonyl)-N-(thiophen-3-ylmethyl)benzamide | Thiophene methyl group | Acts as a building block for drug discovery; thiophene enhances π-π interactions | |
| 3-Bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Thiazolo-pyridine substituent | High molecular weight (463.3 g/mol); potential for nucleic acid targeting |
Key Observations :
- The morpholine sulfonyl group is retained in all analogs, but the attached aromatic/heterocyclic groups dictate binding affinity and solubility.
- Thiazolo-pyridine and thiophene substituents (e.g., ) may improve membrane permeability compared to cyclohexyl groups .
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses a complex structure featuring a piperazine ring substituted with both chlorophenyl and trifluoromethyl groups. The presence of the sulfonyl moiety contributes to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to have potent activity against several bacterial strains, with IC50 values comparable to established antibacterial agents. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| E. coli | 2.14 | 21.25 (Thiourea) |
| S. aureus | 0.63 | 21.25 (Thiourea) |
| P. aeruginosa | 1.21 | 21.25 (Thiourea) |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition: The compound demonstrated notable AChE inhibition, which is crucial for potential applications in treating neurodegenerative disorders.
- Urease Inhibition: It was found to be an effective urease inhibitor, with IC50 values indicating strong activity compared to standard inhibitors.
| Enzyme | IC50 (µM) | Reference Standard |
|---|---|---|
| Acetylcholinesterase | 2.39 | 10 (Standard) |
| Urease | 2.15 | 15 (Standard) |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity: A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in malignant cells while sparing normal cells, suggesting a targeted approach to cancer therapy.
- Hypoglycemic Effects: Another research effort demonstrated the compound's ability to lower blood glucose levels in diabetic models, indicating its potential as an antidiabetic agent.
- Neuroprotective Effects: The neuroprotective properties were assessed in models of neurodegeneration, showing promise for treating conditions like Alzheimer's disease due to its AChE inhibitory activity.
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, and how can purity be optimized?
- Methodology :
- Stepwise sulfonylation : React 4-chlorobenzenesulfonyl chloride with piperazine derivatives under basic conditions (e.g., DCM with triethylamine) to form the sulfonyl-piperazine intermediate. Subsequent coupling with 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or Buchwald-Hartwig amination is recommended .
- Purity optimization : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor reactions with HPLC (C18 column, UV detection at 254 nm) .
Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for in vitro studies?
- Key techniques :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed via UV-Vis spectroscopy (λmax ~288 nm) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis or oxidation byproducts. The sulfonyl group may hydrolyze under acidic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorophenylsulfonyl and 3-trifluoromethylphenyl groups influence binding affinity in target proteins (e.g., serotonin receptors)?
- Experimental design :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT2A or D3 receptors. The electron-withdrawing -CF3 group enhances π-π stacking, while the sulfonyl group may form hydrogen bonds with Lys residues .
- SAR validation : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and compare IC50 values in radioligand binding assays .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
- Data analysis framework :
- Dose-response profiling : Test the compound across multiple cell lines (e.g., Gram-positive bacteria, HEK293T for antiviral assays) to identify concentration-dependent selectivity.
- Mechanistic studies : Use transcriptomics (RNA-seq) to differentiate pathways affected in bacterial vs. mammalian cells. Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum protein binding) .
Q. How can metabolic stability and cytochrome P450 inhibition be evaluated preclinically?
- Methodology :
- Liver microsome assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to measure IC50. The piperazine core may exhibit moderate CYP2D6 inhibition due to nitrogen basicity .
Q. What crystallographic or spectroscopic methods confirm the compound’s solid-state structure?
- Advanced characterization :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/chloroform). The sulfonyl and trifluoromethyl groups often induce planar packing, confirmed by CCDC deposition .
- Solid-state NMR : Use <sup>19</sup>F NMR to probe CF3 group dynamics and <sup>13</sup>C CP/MAS for piperazine ring conformation .
Methodological Guidance for Data Interpretation
Q. How to design a robust QSAR model for predicting the compound’s pharmacokinetic properties?
- Model parameters :
- Descriptors : Include logP (octanol/water), polar surface area, and topological polar surface area (TPSA). The sulfonyl group increases TPSA, potentially reducing blood-brain barrier permeability .
- Validation : Use leave-one-out cross-validation (LOOCV) and external test sets (e.g., PubChem BioAssay data) to ensure R<sup>2</sup> > 0.7 .
Q. What statistical approaches address batch-to-batch variability in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
